molecular formula C8H5ClF2O2 B6294691 2-Chloro-4-(difluoromethoxy)benzaldehyde CAS No. 2222644-34-8

2-Chloro-4-(difluoromethoxy)benzaldehyde

Cat. No. B6294691
CAS RN: 2222644-34-8
M. Wt: 206.57 g/mol
InChI Key: DFCVRAYBBTVJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(difluoromethoxy)benzaldehyde is 1S/C8H5ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H . This indicates the connectivity and hydrogen count of its atoms.


Physical And Chemical Properties Analysis

2-Chloro-4-(difluoromethoxy)benzaldehyde has a molecular weight of 206.58 . It is a liquid at room temperature and has a density of 1.302 g/mL at 25 °C . It has a refractive index (n20/D) of 1.503 .

Scientific Research Applications

Analytical Chemistry

2-Chloro-4-(difluoromethoxy)benzaldehyde (CDMBA) is used in analytical chemistry . It is often used as a starting material in various chemical reactions. For instance, it can undergo reactions at the benzylic position, which are important in the synthesis of various organic compounds .

Biopharma Production

In the field of biopharma production, CDMBA can be used in the synthesis of various pharmaceutical compounds . For example, it can be used in the preparation of 4-(4-difluoromethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, via a one-pot three-component reaction with cyclohexane-1,3-dione and urea .

Cleanroom Solutions

In cleanroom solutions, CDMBA is used in the preparation of various compounds . For example, it can be used in the synthesis of 4-(4-difluoromethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione .

Advanced Battery Science

While there is limited information available on the specific role of CDMBA in advanced battery science, it is known that various organic compounds play crucial roles in the development of advanced batteries . Further research may reveal specific applications of CDMBA in this field.

Chromatography

In chromatography, CDMBA can be used as a standard for the calibration and validation of analytical methods . Its unique structure and properties make it suitable for use in various chromatographic techniques .

Mass Spectrometry

In mass spectrometry, CDMBA can be used as a reference compound . Its unique mass spectrum can be used for the identification and quantification of similar compounds in complex mixtures .

Synthesis of Other Chemical Compounds

CDMBA can be used as a starting material in the synthesis of a wide range of other chemical compounds. Its unique structure makes it a versatile building block in organic synthesis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-chloro-4-(difluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCVRAYBBTVJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(difluoromethoxy)benzaldehyde

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